

Comprehensive Technical Guide: Synthesis and Characterization of 4-Bromo-3-cyclopropylbenzoic Acid

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Compound of Interest

Compound Name: 4-Bromo-3-cyclopropylbenzoic acid
Cat. No.: B8146116

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Executive Summary & Core Relevance

4-Bromo-3-cyclopropylbenzoic acid (CAS: 2384580-34-9) is an advanced, bifunctional aromatic building block that has gained significant traction in modern medicinal chemistry and oncology drug development[1]. It features two highly valuable, orthogonal handles:

- A cyclopropyl group that imparts favorable physicochemical properties, including increased lipophilicity, reduced flat aromatic character (improving solubility), and enhanced metabolic stability compared to flexible alkyl chains.
- A bromine atom that serves as a versatile linchpin for subsequent late-stage functionalization, such as Buchwald-Hartwig aminations or Stille cross-couplings.

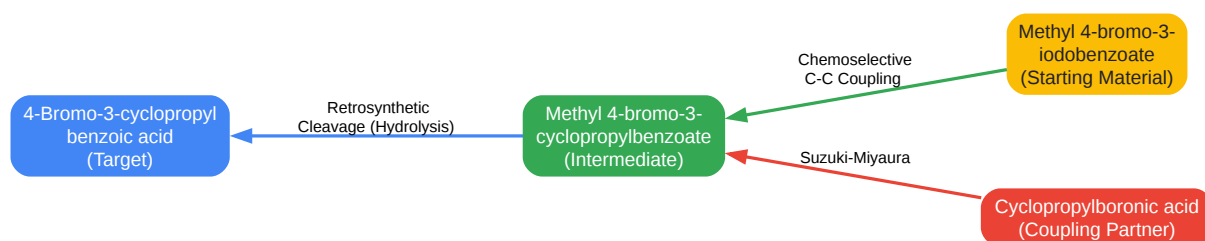
Notably, this compound is a critical intermediate in the synthesis of novel, which are actively investigated for their efficacy in treating metastatic cancers by selectively downregulating c-MYC protein synthesis[2].

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, designing a scalable synthesis for **4-bromo-3-cyclopropylbenzoic acid** requires rigorous attention to regiocontrol and chemoselectivity.

Inefficient Routes: Direct electrophilic bromination of 3-cyclopropylbenzoic acid yields an intractable mixture of regioisomers due to the competing directing effects of the cyclopropyl group (ortho/para directing) and the carboxylic acid (meta directing). Similarly, utilizing 3,4-dibromobenzoic acid in a Suzuki coupling suffers from poor chemoselectivity, as both C–Br bonds possess nearly identical bond dissociation energies (BDE \approx 81 kcal/mol).

The Optimal Strategy (Chemoselective Cross-Coupling): The most robust, field-proven approach leverages the inherent electronic and steric differentiation in methyl 4-bromo-3-iodobenzoate. The carbon-iodine (C–I) bond has a significantly lower BDE (\approx 65 kcal/mol) compared to the C–Br bond. Consequently, the oxidative addition of the Palladium(0) catalyst into the C–I bond is kinetically favored by orders of magnitude. By strictly controlling the stoichiometry of the cyclopropylboronic acid and maintaining moderate temperatures, the proceeds with >95% chemoselectivity at the 3-position, leaving the 4-bromo handle pristine.



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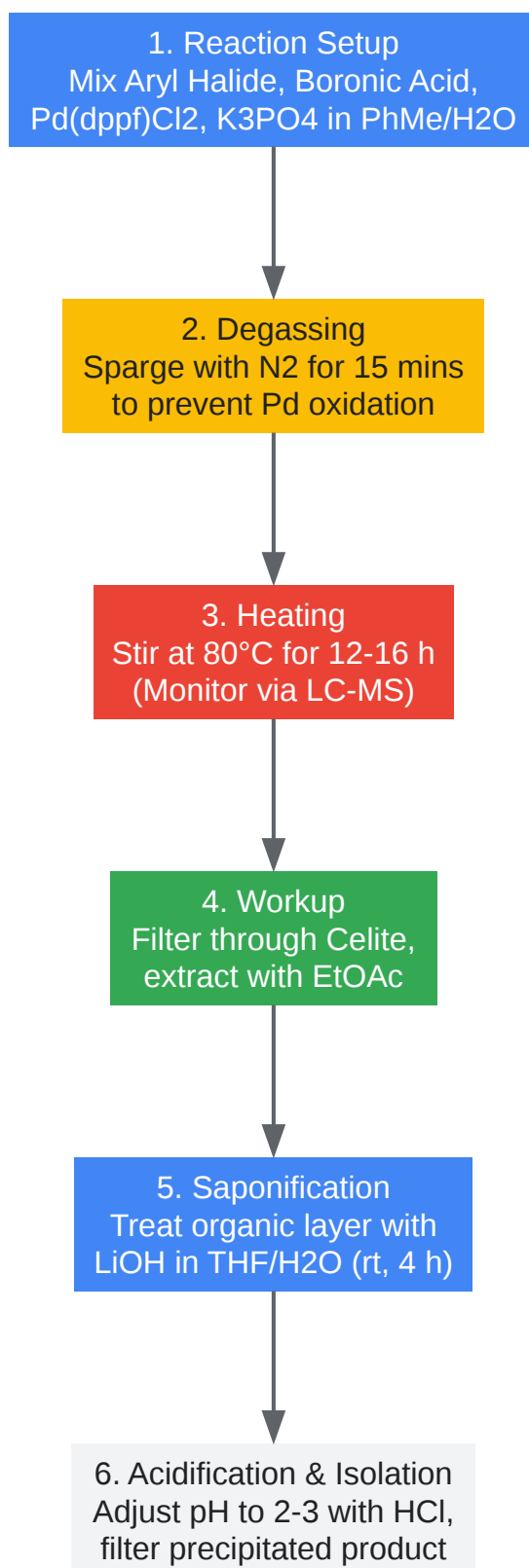
Retrosynthetic pathway highlighting chemoselective C-C coupling.

Experimental Workflows: A Self-Validating System

The following two-step protocol details the chemoselective coupling and subsequent saponification. Every experimental choice is grounded in mechanistic causality.

Rationale for Reagents:

- Catalyst (Pd(dppf)Cl₂): Selected because its large bite angle facilitates efficient reductive elimination, which is often the rate-limiting step in sp²-sp³ couplings[3].
- Base (K₃PO₄): A mild, inorganic base that effectively activates the boronic acid to form the reactive "ate" complex without causing premature hydrolysis of the methyl ester.
- Solvent (Toluene/H₂O): A biphasic system is utilized because water is critical to dissolve the base and dramatically accelerate the transmetalation step of the alkylboronic acid[3].



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Step-by-step experimental workflow for synthesis and isolation.

Step 1: Chemoselective Suzuki-Miyaura Coupling

- To a flame-dried Schlenk flask, add methyl 4-bromo-3-iodobenzoate (1.0 equiv, 10.0 mmol), (1.05 equiv, 10.5 mmol), K_3PO_4 (2.0 equiv, 20.0 mmol), and $Pd(dppf)Cl_2$ (0.05 equiv, 0.5 mmol).
- Add a degassed mixture of Toluene (40 mL) and deionized H_2O (4 mL).
- Sparge the reaction mixture with dry nitrogen for 15 minutes to remove dissolved oxygen. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid and irreversibly deactivates the Pd(0) active species.
- Heat the mixture to 80 °C and stir vigorously for 12 hours.
- Self-Validation Checkpoint: The completion of the reaction is visually indicated by the precipitation of palladium black and confirmed via LC-MS by the disappearance of the starting material (M+H = 341) and the appearance of the product mass (M+H = 255).
- Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite. Wash the organic filtrate with brine, dry over anhydrous Na_2SO_4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 2: Saponification & Isolation

- Dissolve the purified methyl 4-bromo-3-cyclopropylbenzoate in a 3:1 mixture of THF and H_2O (0.2 M concentration).
- Add Lithium Hydroxide monohydrate ($LiOH \cdot H_2O$, 3.0 equiv) and stir at room temperature for 4–6 hours.
- Once TLC indicates complete consumption of the ester, concentrate the mixture slightly under reduced pressure to remove the THF.
- Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.
- Self-Validation Checkpoint: The product will crash out of the aqueous solution as a light brown solid^[4]. This pH-dependent precipitation ensures that only the free carboxylic acid is

isolated, leaving any neutral organic impurities in the mother liquor. Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C overnight.

Analytical Characterization & Physicochemical Data

To ensure the scientific integrity of the synthesized batch, the compound must be validated against the following established analytical benchmarks[4].

Property	Value
Chemical Name	4-Bromo-3-cyclopropylbenzoic acid
CAS Number	2384580-34-9
Molecular Formula	C ₁₀ H ₉ BrO ₂
Molecular Weight	241.08 g/mol
Physical State	Light brown to off-white solid
Yield (Optimized)	~55% (Over 2 steps)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 13.01 (br s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.65 (dd, J = 2.0, 8.0 Hz, 1H), 7.51 (d, J = 2.0 Hz, 1H), 2.25-2.09 (m, 1H), 1.05-0.95 (m, 2H), 0.70-0.60 (m, 2H)

References

- Source: WIPO (PCT)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[[Link](#)]
- Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: PubMed Central (PMC) / NIH URL:[[Link](#)]

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Sources

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